molecular formula C10H12N2 B11920504 2,3-Dimethyl-1,4-dihydroquinoxaline

2,3-Dimethyl-1,4-dihydroquinoxaline

Cat. No.: B11920504
M. Wt: 160.22 g/mol
InChI Key: UIAOKEXQMWXIPX-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,4-dihydroquinoxaline is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,4-dihydroquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1,4-dihydroquinoxaline can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: It can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,4-dihydroquinoxaline involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the activity of the enzyme, thereby modulating the biochemical pathway in which the enzyme is involved .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar bicyclic structure but without the dimethyl substitutions.

    2,3-Dimethylquinoxaline: Similar structure but lacks the 1,4-dihydro configuration.

    Tetrahydroquinoxaline: Fully hydrogenated version of quinoxaline.

Uniqueness: 2,3-Dimethyl-1,4-dihydroquinoxaline is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a versatile building block in synthetic chemistry make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2,3-dimethyl-1,4-dihydroquinoxaline

InChI

InChI=1S/C10H12N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6,11-12H,1-2H3

InChI Key

UIAOKEXQMWXIPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C2N1)C

Origin of Product

United States

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